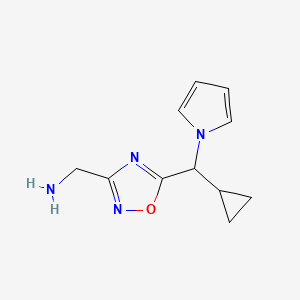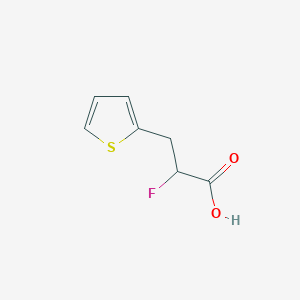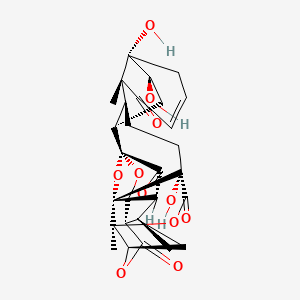
(Z)-N'-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring and a pyrrolidine ring, which contribute to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide typically involves multi-step organic reactions. One common approach is the condensation of pyridine-4-carbaldehyde with pyrrolidine, followed by the introduction of the hydroxyimino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The pyridine and pyrrolidine rings contribute to the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridin-4-yl(pyrrolidin-1-yl)methanethione
- 1-(pyridin-3-yl)ethan-1-one
- 4-(1H-pyrazol-4-yl)pyridine
Uniqueness
What sets (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide apart from similar compounds is its unique combination of functional groups and stereochemistry. The presence of both the pyridine and pyrrolidine rings, along with the hydroxyimino group, provides a distinct reactivity profile and potential for diverse applications.
Propiedades
Fórmula molecular |
C11H16N4O |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
N'-hydroxy-2-pyridin-4-yl-2-pyrrolidin-1-ylethanimidamide |
InChI |
InChI=1S/C11H16N4O/c12-11(14-16)10(15-7-1-2-8-15)9-3-5-13-6-4-9/h3-6,10,16H,1-2,7-8H2,(H2,12,14) |
Clave InChI |
NANJZFQKQGESKS-UHFFFAOYSA-N |
SMILES isomérico |
C1CCN(C1)C(C2=CC=NC=C2)/C(=N/O)/N |
SMILES canónico |
C1CCN(C1)C(C2=CC=NC=C2)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868387.png)
![Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14868395.png)





![(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14868431.png)



![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B14868455.png)
